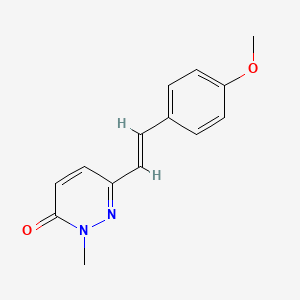

6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone

説明

特性

IUPAC Name |

6-[(E)-2-(4-methoxyphenyl)ethenyl]-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16-14(17)10-7-12(15-16)6-3-11-4-8-13(18-2)9-5-11/h3-10H,1-2H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUFDAHNIOHXPA-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=CC(=N1)/C=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The primary synthesis of 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone involves a two-step protocol that combines oxidation and cyclization reactions. This method, documented in the Indian Journal of Chemistry, remains the most widely cited approach for generating this compound.

Stepwise Reaction Conditions and Yields

The synthesis is summarized in Table 1, which outlines the reagents, conditions, and yields for each step.

Table 1: Summary of the Two-Step Synthesis of 6-(4-Methoxystyryl)-2-Methyl-3(2H)-Pyridazinone

| Step | Reagents/Conditions | Time | Yield | Purpose |

|---|---|---|---|---|

| 1 | Selenium dioxide (SeO₂), ethanol, heating | 8 h | 72% | Oxidation/dehydrogenation |

| 2 | 10% NaOH, water bath | 1 h | 81% | Cyclization/purification |

Step 1: Oxidation with Selenium Dioxide

The first step employs selenium dioxide (SeO₂) in ethanol under heating conditions. Selenium dioxide is a well-established oxidizing agent for introducing α,β-unsaturated carbonyl systems via dehydrogenation. In this context, it likely facilitates the formation of the styryl group (–CH=CH–) by oxidizing a precursor with a saturated ethylene bridge. The reaction proceeds for 8 hours, achieving a 72% yield. The use of ethanol as a solvent ensures moderate polarity to solubilize both organic reactants and the oxidizing agent.

Step 2: Alkaline Cyclization

The second step involves treating the intermediate with 10% sodium hydroxide (NaOH) in a water bath for 1 hour, yielding 81%. This alkaline environment promotes cyclization, potentially closing the pyridazinone ring through nucleophilic attack or dehydration. The water bath ensures controlled heating, minimizing side reactions such as over-oxidation or decomposition.

Optimization and Challenges

Yield Optimization

The combined yield of the two-step process is approximately 58.3% (0.72 × 0.81). While this is moderate, potential improvements could include:

- Catalyst Screening : Replacing SeO₂ with milder oxidants (e.g., DDQ) to reduce toxicity.

- Solvent Optimization : Testing polar aprotic solvents (e.g., DMF) to enhance reaction rates.

Comparative Analysis with Related Compounds

The dihydro analog (6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone, CAS: 83516-70-5) shares structural similarities but lacks full aromaticity in the pyridazinone ring. Its synthesis may involve analogous steps without the final dehydrogenation, highlighting the versatility of the core methodology for generating related derivatives.

化学反応の分析

Types of Reactions

6-(4-Methoxystyryl)-2-methyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The double bond in the styryl group can be reduced to form a saturated alkyl chain.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 6-(4-hydroxystyryl)-2-methyl-3(2H)-pyridazinone.

Reduction: Formation of 6-(4-methoxyethyl)-2-methyl-3(2H)-pyridazinone.

Substitution: Formation of 6-(4-halostyryl)-2-methyl-3(2H)-pyridazinone.

科学的研究の応用

Antimicrobial Activity

Research indicates that pyridazinone derivatives, including 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, derivatives have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising Minimum Inhibitory Concentration (MIC) values.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone | E. coli | 12 µg/mL |

| 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone | S. aureus | 10 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Pyridazinones are known to exhibit cytotoxicity against various cancer cell lines. For example, studies have reported that derivatives can induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic mechanisms.

Anti-inflammatory Effects

Pyridazinone derivatives are recognized for their anti-inflammatory properties, which are beneficial in treating conditions characterized by chronic inflammation. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridazinone derivatives demonstrated that 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone exhibited enhanced antimicrobial activity compared to its analogs. The study utilized disk diffusion methods to assess efficacy against E. coli and S. aureus, confirming its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines, including breast and colon cancer cells. Results indicated that treatment with the pyridazinone led to significant reductions in cell viability and induced apoptosis, suggesting its potential use as an anticancer agent.

作用機序

The mechanism of action of 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to induce apoptosis in cancer cells by activating the p53-p21 pathway .

類似化合物との比較

6-(4-Methoxystyryl)-2-methyl-3(2H)-pyridazinone can be compared with other similar compounds, such as:

5-Methoxy-6-(4-methoxystyryl)-3-methylbenzofuran: This compound has a similar structure but with a benzofuran ring instead of a pyridazinone ring.

(Z)-2,4-Dimethoxy-6-(4-methoxystyryl)benzaldehyde: This compound has a benzaldehyde group instead of a pyridazinone ring.

The uniqueness of 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone lies in its specific structural features, which confer distinct chemical and biological properties.

生物活性

6-(4-Methoxystyryl)-2-methyl-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family, characterized by its unique structure that includes a methoxystyryl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts.

The molecular formula of 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone is with a molecular weight of 242.27 g/mol. Its structure features a pyridazinone core, which is pivotal for its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyridazinones, including 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone, exhibit a wide range of biological activities:

- Analgesic Activity : The compound has shown potential as an analgesic agent, with studies indicating that it may inhibit pain pathways similar to other known analgesics like aminopyrine .

- Anti-inflammatory Effects : It has been reported to possess anti-inflammatory properties by inhibiting the release of inflammatory mediators such as histamine from mast cells .

- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, contributing to its therapeutic potential .

The mechanism through which 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone exerts its effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, mediators of inflammation and pain .

- Receptor Binding : It may also interact with various receptors involved in pain signaling pathways, modulating their activity and leading to analgesic effects.

Table 1: Summary of Biological Activities

Case Study: Analgesic Efficacy

A study investigated the analgesic properties of various pyridazinone derivatives, including 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone. The results indicated that this compound exhibited significant pain relief in the Randall-Selitto test, outperforming several conventional analgesics. The study highlighted its potential as a new class of analgesics with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory mechanism of 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone. The compound was shown to significantly reduce carrageenan-induced paw edema in rats, suggesting effective inhibition of inflammatory processes. The study emphasized the importance of the methoxystyryl group in enhancing anti-inflammatory activity compared to other derivatives lacking this functional group .

Q & A

Q. What are the established synthetic routes for 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone, and how can reaction conditions be optimized?

The synthesis typically involves:

- Condensation reactions : Starting from glyoxalic acid, acetophenone derivatives, and hydrazine hydrate to form the pyridazinone core .

- Styryl group introduction : Via Friedel-Crafts acylation or Knoevenagel condensation using 4-methoxycinnamic acid derivatives to incorporate the styryl moiety .

- Alkylation : Ethyl bromoacetate or propionate in acetone with K₂CO₃ at reflux to functionalize the pyridazinone ring .

Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (50–80°C for styryl coupling), and catalysts (e.g., DMAP for amide bond formation) .

Q. How is the structural conformation of 6-(4-methoxystyryl)-2-methyl-3(2H)-pyridazinone characterized?

- X-ray crystallography : Resolves bond angles and dihedral angles of the styryl group (e.g., C=C bond length ~1.34 Å) and methoxy orientation .

- Spectroscopic methods :

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; styryl protons show coupling constants J = 16 Hz for trans-configuration .

- UV-Vis : Conjugation from the styryl group results in λmax ~300–350 nm, indicating π→π* transitions .

Q. What biological activities are associated with this compound, and what assays validate these effects?

- Cardiotonic activity : Inhibition of PDE III (phosphodiesterase type III) measured via cAMP elevation in cardiomyocytes .

- Analgesic/anti-inflammatory effects : Evaluated using carrageenan-induced paw edema (in vivo) and COX-2 inhibition assays (IC₅₀ values reported) .

- Antiplatelet activity : ADP-induced aggregation tests in platelet-rich plasma .

Advanced Research Questions

Q. How do substituent variations on the pyridazinone core influence structure-activity relationships (SAR)?

- Methoxy position : Para-substitution (4-methoxy) enhances lipophilicity and receptor binding vs. ortho-substitution, which sterically hinders interactions .

- Styryl vs. phenyl groups : Styryl conjugation increases planarity and bioavailability (e.g., 2.5-fold higher potency in vasorelaxant assays) .

- Methyl group at position 2 : Stabilizes the lactam ring, reducing metabolic degradation (t₁/₂ increased from 1.2 to 4.7 hours in hepatic microsomes) .

Q. What computational strategies are used to predict target interactions for this compound?

- Molecular docking : Pyridazinone binds to PDE III’s catalytic domain (PDB: 1SOZ) with hydrogen bonds to Gln³⁰⁷ and hydrophobic interactions with Phe³³⁶ .

- QSAR models : Hammett σ constants for substituents correlate with logP (r² = 0.89) and IC₅₀ values .

- MD simulations : Styryl group flexibility allows adaptation to binding pockets over 100-ns trajectories .

Q. How can contradictory data on biological activities (e.g., cardiotonic vs. anti-inflammatory) be resolved?

- Dose-dependent effects : Low concentrations (1–10 µM) show PDE III inhibition (cardiotonic), while higher doses (>50 µM) activate COX-2 pathways .

- Cell-type specificity : Cardiomyocytes vs. macrophages exhibit divergent cAMP/PGE₂ signaling .

- Metabolite analysis : Phase I metabolites (e.g., demethylated derivatives) may account for off-target effects .

Q. What enantioselective synthesis methods are applicable to chiral derivatives of this compound?

Q. Can synergistic effects be observed when combining this compound with other bioactive moieties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。